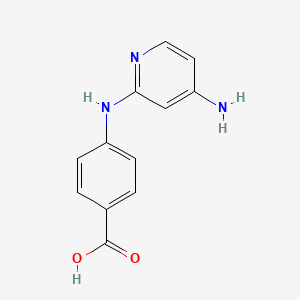

4-((4-アミノピリジン-2-イル)アミノ)安息香酸

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, complexes of 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand with various metals have been synthesized and characterized . The synthesis involved the use of different spectroscopic methods like UV–Visible, infrared, 1H, 13C NMR, molar conductance, ESR, and elemental analysis .Molecular Structure Analysis

The molecular structure of 4-Aminobenzoic acid, a related compound, has been extensively studied . It consists of a benzene ring substituted with amino and carboxyl groups .科学的研究の応用

葉酸の前駆体

パラアミノ安息香酸 (PABA) は、4-アミノ安息香酸としても知られており、化学工業において葉酸の製造のための出発物質として広く使用されています 。葉酸は、DNA合成と複製に必要な重要なビタミンです .

代謝経路

PABAは、多くの細菌種、酵母、および植物で葉酸の合成のための基質として合成され、利用されます . この代謝経路において重要な役割を果たします .

色素増感型太陽電池

ピリジン系色素は、潜在的に「4-((4-アミノピリジン-2-イル)アミノ)安息香酸」を含むことがあり、色素増感型太陽電池における応用について研究されてきました . これらの色素は、ピリジン誘導体をドナー基として、チエノチオフェンをπスペーサー基として使用して設計されています .

抗ウイルス研究

ペメトレキセド薬のグルタミン酸部分を、第一級、第二級、およびアリールアミンに置き換えることで、一連の新しい化合物が合成されています . このプロセスには、4-アミノ安息香酸の使用が含まれます .

化学工業

4-アミノ安息香酸とその誘導体は、化学工業において広く使用されています . これらは、さまざまな他の化合物を調製するための出発物質として使用されます .

医薬品への応用

4-アミノ安息香酸とその誘導体は、医薬品産業においてさまざまな薬剤の合成に使用されています . これらは、幅広い医薬品の製造における重要な中間体として役立ちます .

作用機序

Target of Action

It is known that similar compounds interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of these targets .

Biochemical Pathways

4-((4-Aminopyridin-2-yl)amino)benzoic acid may affect various biochemical pathways. It is known that similar compounds can influence the synthesis of folate by bacteria, plants, and fungi .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-((4-Aminopyridin-2-yl)amino)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

生化学分析

Biochemical Properties

4-((4-Aminopyridin-2-yl)amino)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to interact with folate biosynthesis enzymes, such as dihydropteroate synthase, which is crucial for the production of folic acid in bacteria . This interaction can inhibit the enzyme’s activity, leading to antimicrobial effects.

Cellular Effects

The effects of 4-((4-Aminopyridin-2-yl)amino)benzoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to exhibit cytotoxic effects on cancer cell lines, such as HepG2, by inducing apoptosis and inhibiting cell proliferation . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 4-((4-Aminopyridin-2-yl)amino)benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits dihydropteroate synthase by mimicking the substrate, leading to competitive inhibition . This inhibition disrupts folate biosynthesis, which is essential for DNA synthesis and cell division in bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-((4-Aminopyridin-2-yl)amino)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of folate biosynthesis and prolonged antimicrobial effects.

Dosage Effects in Animal Models

The effects of 4-((4-Aminopyridin-2-yl)amino)benzoic acid vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antimicrobial effect without causing toxicity.

Metabolic Pathways

4-((4-Aminopyridin-2-yl)amino)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in folate biosynthesis and other metabolic processes. For instance, it can inhibit dihydropteroate synthase, leading to reduced folate production and altered metabolic flux . This inhibition can affect the levels of metabolites involved in DNA synthesis and repair.

Transport and Distribution

The transport and distribution of 4-((4-Aminopyridin-2-yl)amino)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

4-((4-Aminopyridin-2-yl)amino)benzoic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with specific biomolecules and increase its effectiveness in inhibiting folate biosynthesis.

特性

IUPAC Name |

4-[(4-aminopyridin-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-9-5-6-14-11(7-9)15-10-3-1-8(2-4-10)12(16)17/h1-7H,(H,16,17)(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDGXLWHFPZOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

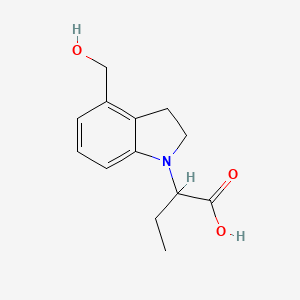

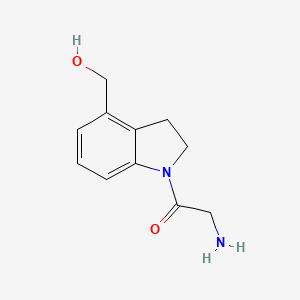

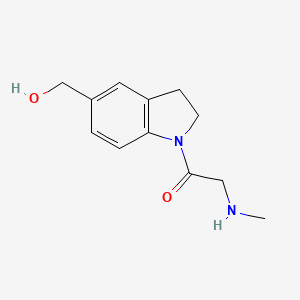

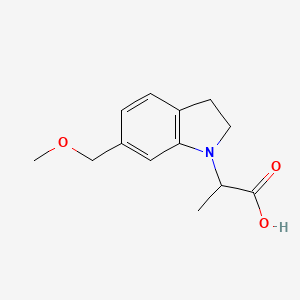

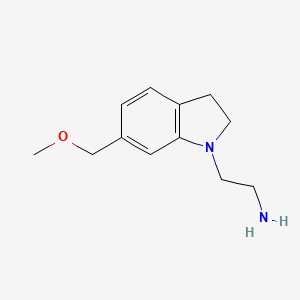

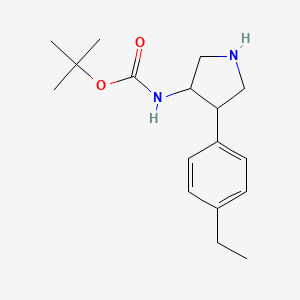

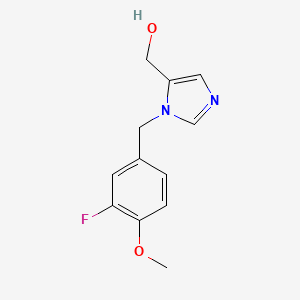

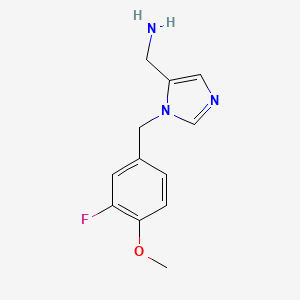

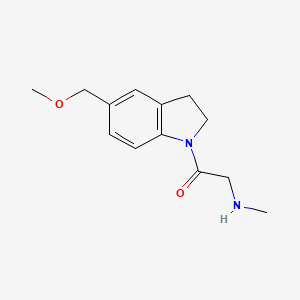

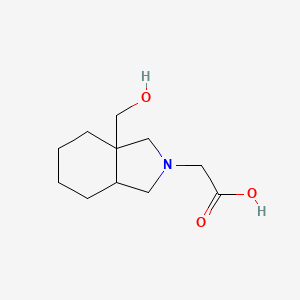

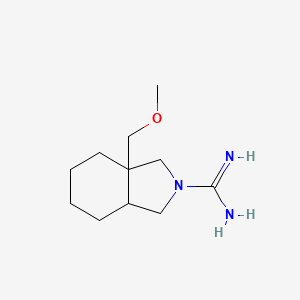

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)

![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478502.png)

![(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478504.png)